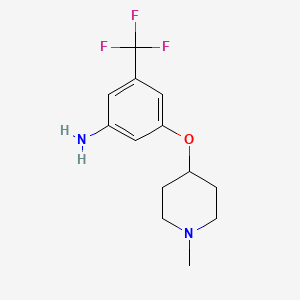
3-(1-Methyl-piperidin-4-yloxy)-5-trifluoromethyl-phenylamine
Cat. No. B2947080
Key on ui cas rn:
1020662-91-2
M. Wt: 274.287
InChI Key: QGTLAVDLEJHEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07977338B2
Procedure details


for preparing the compound of examples 43 to 46 may be obtained analogously to a method as described in WO2004005281 for 3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenylamine, but using 1-methyl-piperidin-4-ol. ES-MS: 275.2 [M+H]+; tR=2.41 min
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
CC1N=CN([C:7]2[CH:8]=[C:9]([NH2:17])[CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=2)C=1.[CH3:18][N:19]1[CH2:24][CH2:23][CH:22]([OH:25])[CH2:21][CH2:20]1>>[CH3:18][N:19]1[CH2:24][CH2:23][CH:22]([O:25][C:7]2[CH:8]=[C:9]([NH2:17])[CH:10]=[C:11]([C:13]([F:14])([F:15])[F:16])[CH:12]=2)[CH2:21][CH2:20]1
|
Inputs


Step One
[Compound]
|
Name
|
compound
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1N=CN(C1)C=1C=C(C=C(C1)C(F)(F)F)N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCC(CC1)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
may be obtained analogously to a method
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1CCC(CC1)OC=1C=C(C=C(C1)C(F)(F)F)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
